molecular formula C11H16N2O2 B12115860 Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-

Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-

Cat. No.: B12115860
M. Wt: 208.26 g/mol
InChI Key: JDNFIBUGHZDDOA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethylaminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- typically involves the reaction of benzoic acid with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It acts as a model compound for understanding the behavior of similar amides in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. It is also used in the formulation of certain topical medications.

    Industry: Utilized in the manufacture of polymers, resins, and coatings. It is also a component in the production of UV-curable inks and adhesives.

Mechanism of Action

The mechanism by which benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target molecule.

Comparison with Similar Compounds

Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- can be compared with other similar compounds such as:

    Benzoic acid, 4-(dimethylamino)-: This compound lacks the ethylamino group, making it less versatile in terms of chemical reactivity and biological activity.

    Benzoic acid, 4-[[2-(methylamino)ethyl]amino]-: The presence of a methylamino group instead of a dimethylamino group alters its chemical properties and reactivity.

    Benzoic acid, 4-[[2-(ethylamino)ethyl]amino]-: The ethylamino group provides different steric and electronic effects compared to the dimethylamino group, influencing its interactions with molecular targets.

Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-[2-(dimethylamino)ethylamino]benzoic acid

InChI

InChI=1S/C11H16N2O2/c1-13(2)8-7-12-10-5-3-9(4-6-10)11(14)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)

InChI Key

JDNFIBUGHZDDOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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